N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions where a piperidine moiety is introduced to the pyrimidine core.
Bromination and Fluorination: These steps involve the selective halogenation of the aromatic ring, typically using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Amidation: The final step involves the formation of the carboxamide group, usually through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS), Selectfluor.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide typically involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
- N-(4-bromo-2-chlorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is unique due to its specific halogenation pattern (bromine and fluorine) and the presence of the piperidine group
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN4O/c17-11-4-5-13(12(18)8-11)21-16(23)14-9-15(20-10-19-14)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBJZJZGDMWWJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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